An In-depth Technical Guide to Benzoyl Leuco Methylene Blue: Structure, Properties, and Applications
An In-depth Technical Guide to Benzoyl Leuco Methylene Blue: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl Leuco Methylene Blue (BLMB) is a stabilized, colorless (leuco) form of the well-known redox indicator, Methylene Blue. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of BLMB, with a focus on its utility in experimental research and diagnostics. Detailed methodologies for its synthesis and its use in enzyme and reactive oxygen species (ROS) assays are presented to facilitate its practical implementation in the laboratory.
Introduction
Benzoyl Leuco Methylene Blue is a versatile chromogenic substrate valued for its high sensitivity in detecting oxidative processes.[1] In its reduced, colorless state, BLMB is stable and can be employed in various analytical systems. Upon oxidation, it is converted to the intensely colored Methylene Blue, providing a robust and quantifiable colorimetric signal.[1] This transition forms the basis of its application in diverse fields, including enzyme kinetics, antioxidant capacity assessment, and the detection of cellular oxidative stress.[1] Its mechanism relies on a reversible redox reaction, where the leuco form donates electrons to an oxidizing agent, resulting in the formation of the blue quinone-imine structure of Methylene Blue.[1]
Chemical Structure and Properties
Benzoyl Leuco Methylene Blue is a derivative of the phenothiazine dye, Methylene Blue. The addition of a benzoyl group at the 10-position of the phenothiazine ring system stabilizes the molecule in its reduced, leuco form, preventing its ready auto-oxidation.[1]
Chemical Structure:
Caption: Chemical structure of Benzoyl Leuco Methylene Blue.
Physicochemical Properties
A summary of the key physicochemical properties of Benzoyl Leuco Methylene Blue is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | [3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | [1] |
| CAS Number | 1249-97-4 | |
| Molecular Formula | C₂₃H₂₃N₃OS | [2] |
| Molecular Weight | 389.52 g/mol | [2] |
| Appearance | White to pale yellow to green powder | [2] |
| Melting Point | 198 °C | |
| Purity | ≥96% (HPLC) | [2] |
Solubility
Benzoyl Leuco Methylene Blue is soluble in a range of organic solvents.[3] The following table provides information for preparing stock solutions at various concentrations.
| Solvent | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
| Volume to dissolve 1 mg | 2.57 mL | 0.51 mL | 0.26 mL | 0.05 mL | 0.03 mL |
| Volume to dissolve 5 mg | 12.84 mL | 2.57 mL | 1.28 mL | 0.26 mL | 0.13 mL |
| Volume to dissolve 10 mg | 25.67 mL | 5.13 mL | 2.57 mL | 0.51 mL | 0.26 mL |
| Volume to dissolve 20 mg | 51.35 mL | 10.27 mL | 5.13 mL | 1.03 mL | 0.51 mL |
| Volume to dissolve 25 mg | 64.18 mL | 12.84 mL | 6.42 mL | 1.28 mL | 0.64 mL |
Note: The table is based on calculations from the molecular weight. For higher concentrations, warming the solution to 37°C and using an ultrasonic bath may be necessary. Stock solutions can be stored at -20°C for several months.[3]
Spectral Properties
The utility of Benzoyl Leuco Methylene Blue as a chromogenic substrate is due to the distinct spectral change upon its oxidation to Methylene Blue. While BLMB itself is colorless, Methylene Blue exhibits a strong absorption in the visible region.
| Compound | Absorption Maxima (λmax) | Reference |
| Methylene Blue | 246 nm, 292 nm, ~665 nm | [4] |
Experimental Protocols
Synthesis of Benzoyl Leuco Methylene Blue
The synthesis of Benzoyl Leuco Methylene Blue is a two-step process involving the reduction of Methylene Blue to its unstable leuco form, followed by acylation with benzoyl chloride to form the stable, colorless product.[1]
Materials:
-
Methylene Blue
-
Deionized water
-
Toluene
-
Sodium dithionite (Na₂S₂O₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Benzoyl chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware, including a jacketed reactor or a round-bottom flask with a reflux condenser.
Procedure:
-
Reduction of Methylene Blue:
-
Dissolve Methylene Blue monohydrate (e.g., 1.2 g, 3.2 mmol) in deionized water (100 mL) in a reaction vessel.[5]
-
Add toluene (150 mL) to the Methylene Blue solution.[5] The Methylene Blue will remain in the aqueous phase.
-
Heat the biphasic mixture to 60°C with vigorous stirring under a nitrogen atmosphere.[5]
-
Add sodium dithionite (e.g., 1.116 g, 6.4 mmol) to the reaction mixture.[5] The blue color of the aqueous phase will fade to yellow as the Methylene Blue is reduced to Leuco Methylene Blue.
-
Add anhydrous sodium carbonate (e.g., 680 mg, 6.4 mmol) to the mixture. This will facilitate the transfer of the Leuco Methylene Blue into the toluene phase.[5]
-
Continue vigorous stirring for approximately 15 minutes until both phases become clear, indicating the successful transfer of Leuco Methylene Blue into the organic phase.[5]
-
-
Benzoylation of Leuco Methylene Blue:
-
Separate the toluene phase containing the Leuco Methylene Blue and dry it over anhydrous sodium sulfate under a nitrogen atmosphere.
-
In a separate flask under a nitrogen atmosphere, add the dried toluene solution of Leuco Methylene Blue.
-
Slowly add benzoyl chloride to the solution with stirring. The reaction proceeds via a nucleophilic acyl substitution.
-
The reaction mixture can be monitored for the disappearance of the Leuco Methylene Blue.
-
Upon completion, the crude Benzoyl Leuco Methylene Blue can be isolated by removing the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
-
Caption: Workflow for the synthesis of Benzoyl Leuco Methylene Blue.
Horseradish Peroxidase (HRP) Assay
Benzoyl Leuco Methylene Blue is an excellent substrate for the enzymatic assay of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of BLMB to produce the intensely colored Methylene Blue, which can be quantified spectrophotometrically.[6]
Materials:
-
Benzoyl Leuco Methylene Blue (BLMB) stock solution (e.g., in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Horseradish peroxidase (HRP) standards and samples
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, BLMB solution, and H₂O₂ solution in a cuvette or microplate well.
-
Initiate the reaction by adding a known amount of HRP standard or sample to the reaction mixture.
-
Immediately measure the increase in absorbance at approximately 665 nm over time.
-
The rate of increase in absorbance is directly proportional to the HRP activity.
-
A standard curve can be generated using known concentrations of HRP to determine the activity in unknown samples.
Caption: Experimental workflow for a horseradish peroxidase assay using BLMB.
Detection of Cellular Reactive Oxygen Species (ROS)
Leuco methylene blue derivatives are effective probes for the detection of reactive oxygen species (ROS) in living cells. The non-fluorescent leuco form can readily diffuse across cell membranes. Once inside the cell, it is oxidized by ROS to the fluorescent Methylene Blue, providing a "turn-on" signal that can be measured by fluorescence microscopy or a microplate reader. The following is a general protocol that can be adapted for BLMB or similar leuco dyes.
Materials:
-
Leuco dye stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (serum-free for loading)
-
Phosphate-buffered saline (PBS)
-
ROS inducer (e.g., H₂O₂, as a positive control)
-
Cultured cells (adherent or in suspension)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.
-
-
Probe Loading:
-
ROS Detection:
-
Remove the loading buffer and wash the cells twice with warm PBS to remove any excess probe.[7]
-
Add fresh, pre-warmed culture medium to the cells.
-
Treat the cells with the desired experimental compounds or a known ROS inducer.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~660 nm, emission ~680 nm) or measure the fluorescence intensity using a microplate reader.[7][8]
-
Caption: General workflow for cellular ROS detection using a leuco dye.
Signaling and Reaction Pathways
The fundamental reaction underlying the utility of Benzoyl Leuco Methylene Blue is its oxidation to Methylene Blue. This reaction is central to its application as a redox indicator and a probe for oxidative processes.
Caption: Reversible redox reaction of Benzoyl Leuco Methylene Blue.
Conclusion
Benzoyl Leuco Methylene Blue is a valuable tool for researchers in various scientific disciplines. Its stability in the reduced form and the robust colorimetric change upon oxidation make it a highly sensitive and reliable indicator for oxidative processes. The detailed protocols provided in this guide for its synthesis and application in key assays are intended to facilitate its adoption and use in the laboratory, ultimately contributing to advancements in our understanding of redox biology and the development of new diagnostic and therapeutic strategies.
References
- 1. Benzoyl Leuco Methylene Blue | For Research Use [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzoyl leuco methylene blue | CAS:1249-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
